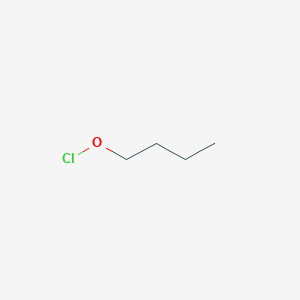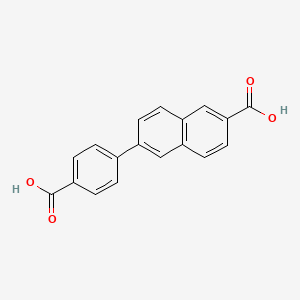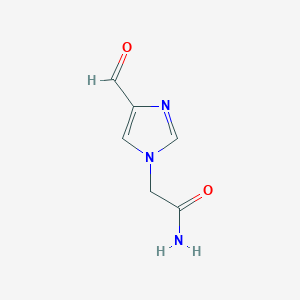![molecular formula C13H16N4O B8608855 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
The synthesis of 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol typically involves the use of “click” chemistry, a term coined for a set of powerful, highly reliable, and selective reactions for the rapid synthesis of new compounds . The most common method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed under mild conditions, often in aqueous media, and yields the desired triazole derivative with high efficiency .
Industrial production methods may involve scaling up the CuAAC reaction, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild temperatures, aqueous or organic solvents, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target protein .
Comparison with Similar Compounds
Similar compounds to 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol include other triazole derivatives such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activity.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds are used in drug discovery and have shown various biological activities.
1,2,3-triazole analogs: These compounds are used as carbonic anhydrase inhibitors and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16N4O/c18-13-4-7-16(8-5-13)11-2-1-3-12(10-11)17-9-6-14-15-17/h1-3,6,9-10,13,18H,4-5,7-8H2 |
InChI Key |
SAIRNTIEJSWCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC(=C2)N3C=CN=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)










